molecular formula C8H4IN3 B3218821 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile CAS No. 1190312-56-1

3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile

Cat. No.: B3218821
CAS No.: 1190312-56-1
M. Wt: 269.04 g/mol
InChI Key: WXZYWQXQGKFWCN-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile is a high-purity chemical compound offered for research and development purposes. This molecule features a pyrrolo[3,2-b]pyridine core, which is one of the key azaindole isomers recognized as a privileged scaffold in drug discovery due to its widespread presence in pharmacologically active molecules . The structure is strategically functionalized with an iodine atom at the 3-position and a carbonitrile group at the 6-position, making it a versatile intermediate for further synthetic elaboration, particularly via metal-catalyzed cross-coupling reactions. Pyrrolopyridine derivatives are of significant interest in medicinal chemistry. Although specific biological data for this exact compound is limited in the public domain, the broader class of pyrrolo[3,2-b]pyridine derivatives has been reported to exhibit a inhibitory effect against FMS kinase, positioning them as promising candidates for anticancer and antiarthritic drug development . The presence of the carbonitrile group can influence the compound's electronic properties and serve as a key pharmacophore in drug design. Researchers can utilize this compound as a foundational building block for the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. Please note: This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4IN3/c9-6-4-11-7-1-5(2-10)3-12-8(6)7/h1,3-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZYWQXQGKFWCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2I)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001245261
Record name 3-Iodo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
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Molecular Weight

269.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190312-56-1
Record name 3-Iodo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190312-56-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001245261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Iodo 1h Pyrrolo 3,2 B Pyridine 6 Carbonitrile

Retrosynthetic Analysis and Strategic Disconnections

Assembly of the Pyrrolo[3,2-b]pyridine Core Structure

The pyrrolo[3,2-b]pyridine scaffold, also known as 4-azaindole, is the central structural motif. Its synthesis is a key challenge that can be approached in several ways. A common strategy involves the formation of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) ring. For instance, a substituted aminopyridine can be used as a precursor. The synthesis might involve the reaction of a 2-amino-3-halopyridine derivative with a component that provides the remaining two carbons of the pyrrole ring, followed by cyclization. Another approach could involve the transformation of a suitable pyridine derivative through a sequence of reactions that build the fused pyrrole ring. nih.gov

A plausible retrosynthetic disconnection of the pyrrolo[3,2-b]pyridine core would break the bonds of the pyrrole ring, leading back to a functionalized pyridine precursor. For the target molecule, this would mean starting with a substituted 2,3-diaminopyridine (B105623) or a related derivative, which would then be cyclized to form the bicyclic system.

Convergent and Linear Synthesis Pathways

The construction of the target molecule can be envisioned through both linear and convergent synthetic strategies.

Installation of the Iodine Substituent at the C3 Position

The introduction of an iodine atom at the C3 position of the pyrrolo[3,2-b]pyridine ring is a critical step. The electronic properties of the azaindole system favor electrophilic substitution at the C3 position of the pyrrole ring, which is analogous to the reactivity of indole (B1671886) itself.

Regioselective Iodination Reactions

Achieving regioselectivity is paramount in the synthesis of 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile. The inherent reactivity of the pyrrolo[3,2-b]pyridine core directs iodination to the C3 position. nih.gov

Electrophilic iodination is the most common method for introducing iodine onto electron-rich aromatic and heteroaromatic rings. For azaindole systems, various electrophilic iodine reagents can be employed. The reaction typically proceeds through an aromatic electrophilic substitution mechanism. nih.govresearchgate.net

Commonly used reagents and conditions include:

N-Iodosuccinimide (NIS): NIS is a mild and efficient source of electrophilic iodine. The reaction is often carried out in a suitable solvent like acetonitrile (B52724) or tetrahydrofuran (B95107) at room temperature. nih.govresearchgate.net The presence of a base, such as potassium hydroxide (B78521), can facilitate the reaction. nih.gov

Iodine (I₂): Molecular iodine can also be used, often in the presence of a base like potassium hydroxide in a solvent such as dimethylformamide (DMF). nih.gov The base is thought to deprotonate the pyrrole nitrogen, increasing the nucleophilicity of the ring system and promoting the reaction with the electrophilic iodine.

Iodine Monochloride (ICl): This reagent, often used in the presence of a solid support like Celite®, provides a potent source of electrophilic iodine for the iodination of indoles and azaindoles. researchgate.net

The table below summarizes various conditions for electrophilic iodination of azaindole and related structures.

ReagentBase/AdditiveSolventTemperatureYieldReference
N-Iodosuccinimide (NIS)Potassium HydroxideAcetonitrileRoom Temp- nih.gov
Iodine (I₂)Potassium HydroxideDMF-- nih.gov
Iodine Monochloride (ICl)Celite®--High researchgate.net
N-Iodosuccinimide (NIS)-THFRoom Temp37% researchgate.net

Data presented is for related azaindole structures as a model for the target compound.

While electrophilic iodination is highly effective for the C3 position of azaindoles, transition metal-catalyzed C-H functionalization represents an alternative and increasingly important strategy in organic synthesis. These methods can offer different regioselectivities or proceed under milder conditions.

Copper-mediated C-H iodination has been reported for indoles, which could potentially be adapted for the pyrrolo[3,2-b]pyridine system. researchgate.net For instance, a copper-mediated aerobic oxidative C-H iodination could provide a pathway to the desired product. researchgate.net Palladium-catalyzed reactions are also widely used for the functionalization of heterocycles. researchgate.net While often employed for cross-coupling reactions with pre-iodinated substrates, methods for direct palladium-catalyzed C-H iodination are also being developed. These reactions would typically involve a directing group to achieve the desired regioselectivity, although the inherent reactivity of the C3 position in the target molecule may render a directing group unnecessary.

Oxidative Iodination Methodologies

The introduction of iodine to the C3 position of the 1H-pyrrolo[3,2-b]pyridine scaffold, an electron-rich heterocycle, is typically achieved through electrophilic aromatic substitution. Oxidative iodination methods are particularly effective, utilizing molecular iodine or iodide salts in the presence of an oxidizing agent, or employing electrophilic iodine reagents like N-iodosuccinimide (NIS). The C3 position of the 7-azaindole (B17877) core is preferentially halogenated. researchgate.netrsc.org

Common approaches for the C3-iodination of azaindoles include reacting the substrate with N-iodosuccinimide (NIS) and potassium hydroxide in a suitable solvent like acetonitrile. nih.gov Another established method involves the use of iodine and potassium hydroxide in dimethylformamide (DMF). nih.gov These reactions proceed via the formation of a highly electrophilic iodine species that attacks the electron-rich pyrrole ring, leading to the desired 3-iodo derivative. Additionally, iodine monochloride (ICl) in the presence of Celite® has been reported as an effective system for the direct iodination of indoles and azaindoles. researchgate.net More recent methodologies have also explored iodine-catalyzed C3-functionalization, where a catalytic amount of an iodine source can facilitate the reaction. acs.org

Optimization of Reaction Conditions for C3-Iodination

Achieving high yield and regioselectivity for the C3-iodination of the 1H-pyrrolo[3,2-b]pyridine nucleus is contingent on the careful optimization of several reaction parameters. The choice of iodinating agent, solvent, temperature, and base plays a crucial role in the reaction's outcome.

Research into the iodination of 1-arylated 7-azaindoles has provided insights into optimizing these conditions. For instance, while N-iodosuccinimide (NIS) is a potent iodinating agent, simpler reagents like molecular iodine (I₂) can be highly effective under the right conditions. nih.gov The base is critical for deprotonating the pyrrole nitrogen, which enhances the nucleophilicity of the ring and facilitates the electrophilic substitution. Potassium hydroxide (KOH) is a commonly used base for this purpose. nih.gov

The solvent can influence the solubility of reagents and the reaction rate. Dimethylformamide (DMF) and acetonitrile are frequently used solvents for these transformations. nih.gov Temperature is another key variable; while some protocols work efficiently at room temperature, others may require heating to achieve a reasonable reaction rate. nih.govacs.org

Below is a table summarizing various conditions reported for the C3-iodination of 7-azaindole derivatives, which serves as a model system for the target compound.

Iodinating AgentBase/CatalystSolventTemperatureReaction TimeYieldReference
Iodine (I₂)Potassium Hydroxide (KOH)DMFNot SpecifiedNot SpecifiedHigh nih.gov
N-Iodosuccinimide (NIS)Potassium Hydroxide (KOH)AcetonitrileRoom Temp.11 hNot Specified nih.gov
Iodine Monochloride (ICl)Celite®Dichloromethane-78 °C to Room Temp.24 hModerate to High researchgate.net
Iodine (I₂) (20 mol%)-DMSO80 °C6 hHigh (for C3-sulfenylation) acs.org

Introduction of the Carbonitrile Group at the C6 Position

The second crucial step in the synthesis of this compound is the introduction of the nitrile functional group onto the pyridine ring at the C6 position. This can be accomplished through various synthetic strategies, primarily involving either direct C-C bond formation via cyanation reactions or the chemical transformation of a pre-existing functional group.

C-C Bond Formation via Cyanation Reactions

Cyanation reactions offer a direct route to install the carbonitrile group. These methods can be broadly categorized into transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization approaches.

Palladium-Catalyzed Cyanation (e.g., Rosenmund-von Braun Reaction Equivalents)

Palladium-catalyzed cyanation is a powerful and widely used method for the synthesis of aryl and heteroaryl nitriles from the corresponding halides or pseudohalides (like triflates). researchgate.netrsc.org This reaction, a modern equivalent of the classical Rosenmund-von Braun reaction, typically involves the coupling of a C6-halo-pyrrolo[3,2-b]pyridine (e.g., 6-bromo or 6-chloro derivative) with a cyanide source.

A significant challenge in palladium-catalyzed cyanation is the potential for the cyanide anion to poison the catalyst. nih.gov To overcome this, various cyanide sources and catalytic systems have been developed. Zinc cyanide (Zn(CN)₂) is a popular reagent due to its lower toxicity and the slow release of cyanide ions, which minimizes catalyst deactivation. nih.gov Another notable, less toxic alternative is potassium ferrocyanide (K₄[Fe(CN)₆]). nih.govnih.gov

The efficiency of these reactions relies heavily on the choice of the palladium precursor and the ligand. Palladacycle precatalysts have been shown to be highly effective. nih.gov The reaction conditions, including solvent and temperature, must be carefully optimized for the specific substrate.

Cyanide SourceCatalyst System (Precursor/Ligand)Typical SubstrateKey FeaturesReference
K₄[Fe(CN)₆]·3H₂OPalladacycle Precatalyst / Phosphine (B1218219) Ligand(Hetero)aryl Chlorides & BromidesLow toxicity, fast reaction times, broad scope. nih.govnih.gov
Zn(CN)₂Pd(OAc)₂ or Pd₂(dba)₃ / Phosphine Ligand(Hetero)aryl HalidesWidely used, avoids high concentrations of free cyanide. nih.gov
Acetone Cyanohydrin (ACH)Pd₂(dba)₃ or Pd(OAc)₂ / DPPPAlkenyl HalidesTolerates sensitive functional groups. organic-chemistry.org
Direct C-H Cyanation Approaches

Direct C-H cyanation represents a more atom-economical strategy, as it avoids the pre-functionalization (e.g., halogenation) of the starting material. nih.gov These methods involve the direct conversion of a C-H bond into a C-CN bond.

Ruthenium-catalyzed C-H cyanation has been developed for N-aryl-7-azaindoles, demonstrating regioselective cyanation directed by the N-aryl group. acs.orgnih.gov This approach utilizes an electrophilic cyanating reagent, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), in the presence of a ruthenium catalyst. acs.orgnih.gov Lewis acid-catalyzed direct cyanation of indoles and pyrroles using NCTS has also been reported, affording cyano-substituted heterocycles with excellent regioselectivity. acs.org

Another modern approach involves organic photoredox catalysis. This method can achieve the direct C-H functionalization of aromatic compounds using a photoredox catalyst and a cyanide source like trimethylsilyl (B98337) cyanide under mild, room-temperature conditions. nih.gov While the application of these methods specifically to the C6 position of the 1H-pyrrolo[3,2-b]pyridine core would require specific investigation, they represent a promising frontier in the synthesis of such molecules.

Functional Group Interconversion to the Nitrile (e.g., from Amide, Aldehyde, or Carboxylic Acid Precursors)

An alternative to direct cyanation is the conversion of an existing functional group at the C6 position into a nitrile. The cyano group is a versatile functional group that can be derived from several other functionalities. researchgate.net

One of the most common methods is the dehydration of a primary amide (R-CONH₂). If a 1H-pyrrolo[3,2-b]pyridine-6-carboxamide is available, it can be converted to the corresponding nitrile using a variety of dehydrating agents, such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), trifluoroacetic anhydride (B1165640) (TFAA), or the Burgess reagent.

Similarly, a C6-aldehyde can be transformed into the nitrile. This typically involves a two-step process: first, the conversion of the aldehyde to an aldoxime (R-CH=NOH) by reaction with hydroxylamine, followed by dehydration of the oxime to yield the nitrile.

A C6-carboxylic acid can also serve as a precursor. The carboxylic acid is usually first converted to the primary amide, which is then subjected to dehydration as described above to furnish the desired carbonitrile. These functional group interconversions are fundamental transformations in organic synthesis and provide reliable pathways to the nitrile group.

Chemo- and Regioselectivity in C6-Nitrile Installation

The introduction of a nitrile group at the C6 position of the 3-iodo-1H-pyrrolo[3,2-b]pyridine scaffold is a critical transformation that presents significant chemo- and regioselectivity challenges. The primary method for this conversion is the palladium-catalyzed cyanation of a corresponding 6-halo-substituted precursor, typically 6-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine.

The chemo-selectivity of this reaction is paramount, as the molecule contains two halogen atoms at different positions (C3 and C6) with potentially different reactivities in cross-coupling reactions. Generally, the carbon-iodine bond is more reactive towards oxidative addition to a palladium(0) catalyst than a carbon-bromine bond. Therefore, to achieve selective cyanation at the C6 position, it is often necessary to start with a 6-bromo-3-iodo-pyrrolopyridine derivative. The palladium catalyst will preferentially react with the C-Br bond under carefully controlled conditions, leaving the C-I bond intact.

Table 1: Comparison of Cyanation Reagents for Aryl Halides

Cyanating AgentFormulaPropertiesTypical Conditions
Potassium FerricyanideK₄[Fe(CN)₆]Non-toxic, stable, but sparingly soluble in organic solvents. google.comPalladium catalyst, DMF, 120-130 °C. rsc.org
N-Cyano-N-phenyl-p-toluenesulfonamideNCTSStable, innocuous cyanide source.Palladium chloride, ethanol (B145695). rsc.org
Zinc CyanideZn(CN)₂Toxic, requires careful handling.Nickel or Palladium catalyst. researchgate.net

The regioselectivity of the cyanation is directed by the position of the halogen atom on the pyridine ring of the pyrrolopyridine core. Starting with a 6-bromo-substituted precursor ensures that the nitrile group is installed specifically at the C6 position. The choice of catalyst, ligand, and reaction conditions plays a crucial role in achieving high yields and selectivity. Common palladium catalysts for such transformations include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often in the presence of a phosphine ligand and a base. rsc.orgmdpi.com

A plausible reaction scheme for the C6-cyanation is as follows:

Starting Material: 6-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine (with N1-protection)

Reagents: A cyanide source (e.g., K₄[Fe(CN)₆]), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand), and a base.

Solvent: A high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).

Reaction: The reaction mixture is heated, often under an inert atmosphere, to facilitate the palladium-catalyzed cross-coupling reaction, leading to the substitution of the bromine atom at the C6 position with a cyano group.

N-Protection and Deprotection Strategies for the Pyrrolic Nitrogen (N1)

The pyrrolic nitrogen (N1) of the 1H-pyrrolo[3,2-b]pyridine ring system is susceptible to reaction under various synthetic conditions, particularly during metal-catalyzed cross-coupling reactions. Therefore, protection of this nitrogen is often a necessary step to prevent undesired side reactions and to improve the solubility and stability of the intermediates.

Commonly used protecting groups for the pyrrolic nitrogen in similar heterocyclic systems include sulfonyl derivatives (e.g., tosylsulfonyl) and silyl (B83357) ethers (e.g., triisopropylsilyl). The choice of the protecting group depends on its stability under the reaction conditions of the subsequent steps and the ease of its removal.

Table 2: Common N-Protecting Groups for Pyrrole and Indole Derivatives

Protecting GroupAbbreviationIntroduction ConditionsDeprotection Conditions
TosylsulfonylTsTsCl, base (e.g., NaH) in an aprotic solvent (e.g., DMF)Strong base (e.g., NaOH) or reducing agents
TriisopropylsilylTIPSTIPSCl, base (e.g., imidazole) in an aprotic solvent (e.g., DMF)Fluoride source (e.g., TBAF)

For the synthesis of this compound, the N1-protection would ideally be performed on an early-stage intermediate before the iodination and cyanation steps. After the successful introduction of both the iodo and cyano groups, the protecting group is removed in the final step to yield the target compound. The deprotection conditions must be chosen carefully to avoid any reaction with the iodo and cyano functionalities.

Green Chemistry Considerations in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. In the synthesis of a complex molecule like this compound, several aspects of the synthetic route can be optimized from a green chemistry perspective.

Solvent Selection and Reagent Stoichiometry

The choice of solvents is a critical factor in the environmental impact of a synthetic process. Traditional palladium-catalyzed cross-coupling reactions often employ high-boiling, polar aprotic solvents like DMF, which have associated toxicity and disposal issues. Green chemistry encourages the use of safer and more environmentally friendly solvents. For cyanation reactions of aryl halides, the use of greener solvents such as ethanol or even water-based systems with appropriate phase-transfer catalysts or surfactants is being explored. google.comrsc.org For instance, the use of a supported Pd complex can facilitate the cyanation of aryl halides in a toluene-water two-phase system, simplifying product isolation and catalyst recycling. google.com

Minimizing the stoichiometry of reagents, particularly the catalyst and any toxic reagents, is another key principle of green chemistry. Optimizing the catalyst loading in palladium-catalyzed reactions to the lowest effective amount reduces both cost and the environmental burden of heavy metal waste. acs.org The use of highly efficient and recyclable catalysts is an active area of research.

Chemical Reactivity and Derivatization Pathways of 3 Iodo 1h Pyrrolo 3,2 B Pyridine 6 Carbonitrile

Transformations Involving the C3-Iodine Moiety

The iodine atom at the C3-position of the pyrrolo[3,2-b]pyridine core is the primary site of reactivity for functionalization. The high polarizability and relative weakness of the carbon-iodine bond make it an excellent leaving group in various reactions, particularly in palladium-catalyzed cross-coupling processes.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The C3-iodo group of 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile is an ideal electrophilic partner for these transformations.

Suzuki-Miyaura Coupling for Aryl/Heteroaryl Bond Formation

The Suzuki-Miyaura coupling is a widely used method for forming biaryl and heteroaryl-aryl structures by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For this compound, this reaction would enable the introduction of a wide range of aryl or heteroaryl substituents at the C3-position. The general reaction is depicted below:

Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

While specific experimental data for this exact substrate is sparse, typical conditions for such transformations on related iodo-azaindoles involve a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) with a phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ in a solvent system like dioxane/water or DMF.

Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions

Arylboronic Acid Catalyst Base Solvent Expected Product
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O 3-phenyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
4-Methoxyphenylboronic acid PdCl₂(dppf) Cs₂CO₃ DMF 3-(4-methoxyphenyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Sonogashira Coupling for Alkynyl Group Introduction

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction, co-catalyzed by palladium and copper complexes, would be effective for installing alkynyl groups at the C3-position of this compound. These alkynyl derivatives are valuable intermediates for further synthetic manipulations or as final products in materials science and medicinal chemistry.

Typical conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylethylamine) which often serves as the solvent as well.

Table 2: Potential Sonogashira Coupling Reactions

Terminal Alkyne Catalyst System Base Solvent Expected Product
Phenylacetylene PdCl₂(PPh₃)₂ / CuI Et₃N THF 3-(phenylethynyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Trimethylsilylacetylene Pd(PPh₃)₄ / CuI Et₃N DMF 3-((trimethylsilyl)ethynyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Heck Reaction for Alkene Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species. This would allow for the introduction of vinyl groups at the C3-position of the pyrrolopyridine core. The reaction typically requires a palladium catalyst, a base (often a hindered amine like triethylamine or an inorganic base like NaOAc), and is performed at elevated temperatures.

Negishi and Stille Coupling Strategies

The Negishi and Stille couplings offer alternative methods for C-C bond formation.

Negishi Coupling: This reaction utilizes an organozinc reagent as the nucleophilic partner. Organozinc compounds are highly reactive and often allow for milder reaction conditions compared to other coupling methods.

Stille Coupling: This reaction employs an organostannane (organotin) reagent. A key advantage of the Stille coupling is its tolerance of a wide variety of functional groups, although the toxicity of tin compounds is a significant drawback.

Both methods would be applicable for functionalizing the C3-position of this compound, expanding the scope of accessible derivatives to include those containing alkyl, alkenyl, and aryl groups.

Nucleophilic Aromatic Substitution (SNAr) Reactions

While palladium-catalyzed reactions are dominant, the possibility of Nucleophilic Aromatic Substitution (SNAr) should be considered, although it is generally less favored on electron-rich pyrrole (B145914) rings. For an SNAr reaction to occur, the aromatic ring must be sufficiently electron-deficient, usually through the presence of strong electron-withdrawing groups. The nitrile group at the C6-position and the pyridine (B92270) nitrogen do withdraw electron density from the bicyclic system. However, the pyrrole ring itself is electron-rich, which generally disfavors nucleophilic attack. Therefore, SNAr reactions at the C3-iodo position would likely require highly activated nucleophiles and harsh reaction conditions, and would be expected to be less efficient than cross-coupling pathways.

Radical Reactions and Single-Electron Transfer Processes

While specific radical reactions involving this compound are not extensively documented, the reactivity of the broader class of iodo-azaindoles suggests potential pathways. The carbon-iodine bond at the C3 position is susceptible to homolytic cleavage under thermal or photochemical conditions to generate a C3-centered radical. This indolyl-type radical is an electrophilic species that can participate in various intramolecular and intermolecular reactions.

For instance, in analogous systems, iodine-catalyzed reactions have been shown to proceed via a radical mechanism. Such transformations are often inhibited by the presence of radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or BHT (butylated hydroxytoluene), which provides evidence for the involvement of radical intermediates. It is plausible that this compound could undergo similar single-electron transfer (SET) processes, particularly with appropriate radical initiators or photosensitizers, to engage in cyclization or addition reactions.

Oxidative Coupling Reactions (e.g., Hypervalent Iodine-Mediated)

The C3-iodo functionality serves as a versatile handle for various transition-metal-catalyzed cross-coupling reactions. Beyond these, oxidative coupling reactions, particularly those mediated by hypervalent iodine(III) reagents like phenyliodine diacetate (PIDA) or [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), represent a powerful, metal-free alternative for C-C and C-N bond formation.

Hypervalent iodine reagents are known to activate iodoarenes and iodoheterocycles, facilitating intramolecular cyclizations and intermolecular couplings. In a typical mechanistic scenario, the hypervalent iodine reagent could coordinate to the iodo-azaindole, enhancing its electrophilicity and promoting nucleophilic attack from another species in the reaction mixture. This strategy is widely employed for the synthesis of complex heterocyclic systems. While direct examples using this compound are not prominent in the literature, the general reactivity of iodo-heterocycles in such transformations suggests its potential as a substrate. These reactions are valued for their mild conditions and functional group tolerance.

Reaction Type Mediator/Catalyst Potential Product Type Notes
Intramolecular CyclizationPIDA or PIFAFused polycyclic systemsRequires a tethered nucleophile on the pyrrole nitrogen.
Intermolecular CouplingPIDA or PIFAC3-arylated or C3-aminated productsCoupling partner acts as the nucleophile.

Reactions of the C6-Carbonitrile Functional Group

The carbonitrile (cyano) group at the C6 position is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of the parent molecule. These transformations primarily involve nucleophilic additions to the electrophilic carbon atom of the nitrile.

Nucleophilic Additions to the Nitrile

The hydrolysis of the C6-carbonitrile group is a fundamental transformation that can yield either a carboxamide or a carboxylic acid, depending on the reaction conditions.

Partial Hydrolysis to Amides: Treatment of the nitrile with acids or bases under controlled, relatively mild conditions (e.g., concentrated sulfuric acid, or hydrogen peroxide with a base) can lead to the formation of the corresponding 1H-pyrrolo[3,2-b]pyridine-6-carboxamide. The synthesis of related pyrrolopyridine carboxamides is a documented strategy in the development of bioactive molecules, indicating the feasibility of this transformation. nih.govnih.gov

Complete Hydrolysis to Carboxylic Acids: More forcing acidic or basic conditions, typically involving heating under reflux, will lead to the complete hydrolysis of the nitrile, past the amide intermediate, to afford 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid. The resulting carboxylic acid is a valuable intermediate for further derivatization, such as esterification or amide coupling reactions.

Product Reagents Conditions
1H-pyrrolo[3,2-b]pyridine-6-carboxamideH₂O₂, NaOH or Conc. H₂SO₄Controlled temperature
1H-pyrrolo[3,2-b]pyridine-6-carboxylic acidAq. HCl or Aq. NaOHHeat (reflux)

The nitrile group can be readily reduced to a primary amine, providing a route to 6-(aminomethyl)-1H-pyrrolo[3,2-b]pyridine derivatives. These amines are important building blocks for introducing further complexity. Common methods for nitrile reduction include:

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts like Raney nickel, palladium, or platinum under a hydrogen atmosphere. It is generally effective, though catalyst poisoning can be a concern with sulfur-containing compounds.

Chemical Reduction: Powerful hydride reagents are highly effective for this transformation. Lithium aluminum hydride (LiAlH₄) is a common choice, which reduces the nitrile to the primary amine upon aqueous workup. Other reagents like diborane (B8814927) (B₂H₆) can also be used.

Reducing Agent Typical Solvent Product
H₂ / Raney NiMethanol or Ethanol (B145695)6-(aminomethyl)-1H-pyrrolo[3,2-b]pyridine
LiAlH₄Diethyl ether or THF6-(aminomethyl)-1H-pyrrolo[3,2-b]pyridine
B₂H₆THF6-(aminomethyl)-1H-pyrrolo[3,2-b]pyridine

The addition of organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, to the carbonitrile group provides an excellent method for the synthesis of ketones. The reaction proceeds via the formation of an intermediate imine salt.

The organometallic reagent adds to the electrophilic carbon of the nitrile, forming a new carbon-carbon bond and a magnesium or lithium imine salt. This intermediate is stable to further addition of the organometallic reagent. Subsequent acidic aqueous workup hydrolyzes the imine to the corresponding ketone. masterorganicchemistry.com This pathway allows for the synthesis of a wide range of 6-acyl-1H-pyrrolo[3,2-b]pyridine derivatives, where the acyl group is determined by the choice of the Grignard or organolithium reagent.

Cycloaddition Reactions (e.g., [2+3] Cycloadditions)

Currently, there is a lack of specific documented examples in the scientific literature detailing [2+3] cycloaddition reactions directly involving this compound. However, the pyrrolopyridine core, in principle, can participate in such reactions. For instance, the pyrrole moiety could potentially react with various dipoles. The electron-rich nature of the pyrrole ring makes it a candidate for reactions with electron-deficient dipolarophiles.

In related systems, such as pyrrolo[1,2-b]pyridazines, [3+2] cycloaddition reactions have been successfully employed. For example, mesoionic oxazolo-pyridazinones, generated in situ, react as 1,3-dipoles with acetylenic dipolarophiles to form tricyclic intermediates, which then eliminate carbon dioxide to yield pyrrolo[1,2-b]pyridazines. youtube.com This suggests that with appropriate activation, the pyrrolo[3,2-b]pyridine system could undergo similar transformations.

Further research is required to explore the viability and outcomes of cycloaddition reactions with this compound, which would provide valuable routes to novel and complex heterocyclic structures.

Reactions Leading to Fused Heterocyclic Systems (e.g., Pyrimidine (B1678525), Triazine Annulation)

The construction of fused heterocyclic systems from this compound represents a significant pathway for the synthesis of complex molecules with potential biological activities. While direct examples with this specific starting material are not extensively reported, analogous transformations in related pyrrolopyrimidine systems provide a strong precedent for such reactions.

The general strategy for forming fused pyrimidine rings often involves the initial introduction of an amino group, typically at a position adjacent to another functional group that can participate in cyclization. For instance, the synthesis of pyrrolo[3,2-d]pyrimidines can be achieved from appropriately substituted aminopyrroles. nih.govscielo.org.mx In one documented approach, 5-bromo-6-chloro-1,3-dimethyluracil undergoes a Sonogashira reaction followed by a domino C-N coupling/hydroamination reaction with various anilines to afford pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. nih.gov

Similarly, the synthesis of pyrrolo[2,1-f] nih.govscielo.org.mxresearchgate.nettriazines has been achieved from pyrrole derivatives. A common method involves the N-amination of a pyrrole followed by cyclization with a suitable one-carbon unit, such as formamide (B127407). nih.gov For example, treating an N-unsubstituted pyrrole with O-(2,4-dinitrophenyl)hydroxylamine followed by heating in formamide can yield the corresponding pyrrolotriazine. nih.gov

These examples suggest that this compound could serve as a precursor for fused pyrimidine or triazine systems. A plausible synthetic route would involve the conversion of the iodo group at the 3-position to an amino group, which could then undergo condensation and cyclization with appropriate reagents to form the desired fused ring.

Reactivity of the Pyrrolo[3,2-b]pyridine Core

The reactivity of the 1H-pyrrolo[3,2-b]pyridine core is a composite of the individual reactivities of the pyrrole and pyridine rings, modulated by the electronic effects of the fused ring system and the substituents present.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org This deactivation is further enhanced in acidic media, where the nitrogen atom becomes protonated. wikipedia.org Consequently, electrophilic substitution on the pyridine ring of the pyrrolo[3,2-b]pyridine core typically requires harsh reaction conditions.

N1-Functionalization of the Pyrrole Ring (e.g., Alkylation, Acylation, Sulfonylation)

The nitrogen atom of the pyrrole ring in the 1H-pyrrolo[3,2-b]pyridine scaffold is nucleophilic and can be readily functionalized through various reactions, including alkylation, acylation, and sulfonylation. This provides a versatile handle for introducing a wide range of substituents to modify the compound's properties.

N1-Alkylation: The alkylation of the pyrrole nitrogen can be achieved using various alkylating agents in the presence of a base. For instance, in the synthesis of inhibitors of NADPH oxidase 2, a 4-bromo-3-iodoazaindole derivative was alkylated at the pyrrole nitrogen with isopropyl iodide using sodium hydride as the base. nih.gov

N1-Sulfonylation: The sulfonylation of the pyrrole nitrogen introduces a sulfonyl group, which can serve as a protecting group or modulate the electronic properties of the ring system. The synthesis of various sulfonamides based on 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine has been reported, demonstrating the feasibility of introducing sulfonyl groups onto the pyrrole nitrogen of related heterocyclic systems. researchgate.net

A representative table of N1-functionalization reactions on related pyrrolopyridine systems is provided below:

EntrySubstrateReagentBaseSolventProductYield (%)Reference
14-bromo-3-iodo-7-azaindoleIsopropyl iodideNaHDMF4-bromo-3-iodo-1-isopropyl-7-azaindole- nih.gov
22,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivative6-[(1,2-oxazinan-2-yl)sulfonyl]hexan-1-amine--N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione74-78 researchgate.net

Directed Metalation Strategies and Subsequent Quenching with Electrophiles

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. This strategy relies on the presence of a directing metalating group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting organolithium species can then be quenched with a variety of electrophiles.

For pyridine derivatives, the nitrogen atom itself can act as a DMG, directing lithiation to the C2 or C6 position. However, competitive nucleophilic addition of the organolithium reagent to the pyridine ring can be a significant side reaction. nih.gov To circumvent this, hindered lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often employed at low temperatures. nih.gov

While specific applications of DoM to this compound have not been detailed in the literature, the principles of this methodology are applicable. The nitrogen atom of the pyridine ring and potentially the cyano group at the 6-position could serve as DMGs. Lithiation would be expected to occur at a position ortho to the directing group. For instance, if the pyridine nitrogen directs the metalation, deprotonation at the C5 or C7 position might be possible. The choice of the base, solvent, and temperature would be crucial in controlling the regioselectivity and minimizing side reactions.

The table below summarizes general conditions for the directed lithiation of pyridine derivatives:

EntrySubstrateLithiating AgentSolventTemperature (°C)ElectrophileProductReference
1Substituted Pyridinen-BuLi or s-BuLiTHF or Et2O-78 to 0Variousortho-Substituted Pyridine nih.gov
2Pyridine with DMGLDA or LTMPTHFLow TempVariousortho-Substituted Pyridine nih.gov

Investigations into Chemoselectivity and Regioselectivity of Multi-site Reactions

The presence of multiple reactive sites in this compound—namely the C-I bond, the N-H of the pyrrole, and various positions on both rings—presents challenges and opportunities in terms of chemoselectivity and regioselectivity.

In palladium-catalyzed cross-coupling reactions, the C-I bond at the 3-position is the most likely site of reaction. The relative reactivity of different carbon-halogen bonds in palladium-catalyzed reactions generally follows the order C-I > C-Br > C-Cl. This chemoselectivity allows for selective functionalization at the 3-position while leaving other parts of the molecule intact. For example, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a chemoselective Suzuki-Miyaura cross-coupling was achieved at the C-2 iodo position of a 2-iodo-4-chloropyrrolopyridine intermediate. nih.gov

Regioselectivity in electrophilic aromatic substitution is primarily governed by the electronic properties of the pyrrolopyridine core. The pyrrole ring is significantly more electron-rich than the pyridine ring and is therefore the preferred site of electrophilic attack. Within the pyrrole ring, the C3 position is generally the most nucleophilic in 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine) systems. However, in the case of the 1H-pyrrolo[3,2-b]pyridine isomer, the regioselectivity of electrophilic substitution on the pyrrole ring would need to be carefully evaluated, as it could be influenced by the fusion pattern and the substituents.

The N-functionalization of the pyrrole ring versus reaction at other sites is another aspect of chemoselectivity. Under basic conditions, deprotonation of the pyrrole N-H is generally favored, leading to N-alkylation, N-acylation, or N-sulfonylation.

The following table provides examples of regioselective reactions in related pyrrolopyridine systems:

Reaction TypeSubstrateReagent/CatalystPosition of FunctionalizationProductReference
Suzuki-Miyaura Coupling2-iodo-4-chloropyrrolopyridinePhenylboronic acid / Pd catalystC-24-chloro-2-phenylpyrrolopyridine nih.gov
Iodination1-Arylated 7-AzaindoleI2C-31-Aryl-3-iodo-7-azaindole nih.gov

Further systematic studies on this compound are necessary to fully elucidate the chemoselectivity and regioselectivity of its various reactions, which will be crucial for its effective utilization in the synthesis of more complex and potentially bioactive molecules.

Mechanistic Studies of Key Chemical Transformations

The chemical reactivity of this compound is largely defined by the presence of the iodine atom at the C3-position of the pyrrolopyridine core. This iodo-substituent makes the compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of more complex derivatives. While specific mechanistic studies exclusively focused on this compound are not extensively documented in the public domain, the mechanistic pathways of its key transformations can be thoroughly understood by examining studies on analogous iodo-substituted heterocyclic systems. The primary transformations include Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, all of which proceed via a common catalytic cycle involving a palladium catalyst.

The general palladium-catalyzed cross-coupling cycle, which is applicable to the reactions of this compound, consists of three main steps: oxidative addition, transmetalation, and reductive elimination. The process is initiated by the reduction of a Pd(II) precatalyst to the catalytically active Pd(0) species.

The general catalytic cycle can be summarized as follows:

StepDescription
Oxidative Addition The active Pd(0) catalyst reacts with the aryl iodide (this compound) to form a Pd(II) intermediate. This is often the rate-determining step.
Transmetalation The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling, an organotin compound in Stille coupling, or a copper acetylide in Sonogashira coupling) transfers its organic group to the Pd(II) complex, displacing the halide.
Reductive Elimination The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon or carbon-heteroatom bond and regenerating the catalytically active Pd(0) species.

Mechanistic Insights into Specific Cross-Coupling Reactions

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. In the case of this compound, this reaction would involve its coupling with a boronic acid or ester in the presence of a palladium catalyst and a base.

The mechanism begins with the oxidative addition of the iodo-pyrrolopyridine to a Pd(0) complex. The subsequent step, transmetalation, involves the transfer of the organic group from the boron atom to the palladium center. This step is facilitated by a base, which activates the organoboron reagent. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the C3-arylated or -vinylated pyrrolopyridine product and regenerates the Pd(0) catalyst. The choice of ligands on the palladium catalyst is crucial and can significantly influence the efficiency of each step in the catalytic cycle. For nitrogen-rich heterocycles, the formation of inactive palladium complexes can be a competing process, and appropriate ligand selection is key to mitigating this. nih.gov

A general representation of the Suzuki-Miyaura catalytic cycle is depicted below:

Pd(0)Ln + R-X → R-Pd(II)-X-Ln-2 + 2L (Oxidative Addition)

R-Pd(II)-X-Ln-2 + R'-B(OR'')2 + Base → R-Pd(II)-R'-Ln-2 + X-B(OR'')2 (Transmetalation)

R-Pd(II)-R'-Ln-2 → R-R' + Pd(0)Ln-2 (Reductive Elimination)

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a crucial transformation in medicinal chemistry. The reaction of this compound with an amine in the presence of a palladium catalyst and a base would lead to the corresponding 3-amino derivative.

The catalytic cycle is similar to that of other cross-coupling reactions. Following the oxidative addition of the iodo-pyrrolopyridine to the Pd(0) catalyst, the resulting Pd(II) complex reacts with the amine. A base is required to deprotonate the amine, forming an amido-palladium complex. Reductive elimination from this complex then furnishes the C-N coupled product and regenerates the Pd(0) catalyst. Kinetic studies on similar systems have provided a detailed understanding of the factors influencing the rates of these steps. mit.edu

Sonogashira Coupling:

The Sonogashira coupling is used to form carbon-carbon bonds between sp2-hybridized carbons (from the aryl iodide) and sp-hybridized carbons (from a terminal alkyne). This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

The widely accepted mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of this compound to the Pd(0) species occurs. In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II) complex. The resulting alkynyl-palladium(II) complex undergoes reductive elimination to give the 3-alkynylpyrrolopyridine product and the Pd(0) catalyst. Copper-free Sonogashira coupling protocols have also been developed, wherein the transmetalation step is believed to occur directly from the alkyne to the palladium center, often facilitated by the base. wikipedia.orgorganic-chemistry.org

The following table summarizes the key components and mechanistic features of these transformations for this compound.

ReactionCoupling PartnerKey Mechanistic StepsRole of Base
Suzuki-Miyaura Boronic acid/esterOxidative addition, Transmetalation, Reductive eliminationActivates the organoboron reagent
Buchwald-Hartwig AmineOxidative addition, Amine coordination and deprotonation, Reductive eliminationDeprotonates the amine
Sonogashira Terminal alkyneOxidative addition, Formation of copper acetylide (in co-catalyzed reactions), Transmetalation, Reductive eliminationDeprotonates the terminal alkyne and neutralizes the HX byproduct

Detailed research findings on related heterocyclic systems have shown that the electronic properties of the heterocyclic core and the nature of the substituents can have a significant impact on the reaction rates and yields. For instance, electron-withdrawing groups can facilitate the oxidative addition step but may retard the reductive elimination step. The steric hindrance around the reaction center also plays a critical role. The continued investigation into the mechanistic nuances of these reactions on complex heterocyclic scaffolds like this compound is essential for the development of more efficient and selective synthetic methodologies.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, a complete assignment of its proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) NMR spectra is fundamental.

The 1D NMR spectra of this compound in a suitable deuterated solvent, such as DMSO-d₆, would provide initial information on the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyrrolo[3,2-b]pyridine core. The chemical shifts are influenced by the electron-withdrawing effects of the nitrile group and the iodine atom, as well as the anisotropic effects of the fused ring system. A broad singlet corresponding to the N-H proton of the pyrrole (B145914) ring is also anticipated, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all carbon atoms in the molecule. The carbon atom attached to the iodine (C3) is expected to be significantly shielded, appearing at a lower chemical shift compared to the unsubstituted parent compound. The carbon of the nitrile group (CN) will have a characteristic chemical shift in the aromatic region. The chemical shifts of the other carbon atoms in the heterocyclic core will be influenced by the substituents and the positions of the nitrogen atoms.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atoms within the pyrrolo[3,2-b]pyridine ring system. The two nitrogen atoms are in different chemical environments—one in a pyridine-like setting and the other in a pyrrole-like setting—and would therefore exhibit distinct chemical shifts.

Predicted NMR Data in DMSO-d₆:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H28.0 - 8.2-
C2-125 - 128
C3-85 - 90
C3a-130 - 133
H58.3 - 8.5-
C5-135 - 138
C6-110 - 115
H78.6 - 8.8-
C7-145 - 148
C7a-148 - 151
NH12.0 - 12.5-
CN-117 - 120

Note: The predicted data is based on the analysis of structurally related pyrrolopyridine derivatives and may vary from experimental values.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between adjacent protons. For instance, correlations between the protons on the pyridine (B92270) ring would be observed, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and for piecing together the entire molecular framework. For example, correlations from the N-H proton to adjacent carbon atoms would confirm the location of the pyrrole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOE correlations can help to confirm the regiochemistry of the substituents and provide insights into the preferred conformation of the molecule in solution.

Solid-state NMR (ssNMR) is a valuable technique for characterizing materials in their solid form, including crystalline polymorphs and amorphous states. acs.orgnih.govnsf.govresearchgate.netrsc.org For this compound, ssNMR could be used to:

Identify and characterize different polymorphic forms, which may exhibit different physical properties.

Study the local molecular structure and packing in amorphous states.

Probe intermolecular interactions, such as hydrogen bonding, in the solid state.

X-ray Crystallography for Absolute Structure Determination and Intermolecular Interactions

Single-crystal X-ray diffraction is the most definitive method for determining the absolute three-dimensional structure of a molecule.

Obtaining high-quality single crystals is a prerequisite for a successful X-ray crystallographic analysis. For this compound, suitable crystals could potentially be grown by slow evaporation of a solution in an appropriate organic solvent or by vapor diffusion techniques. nih.gov The choice of solvent and the crystallization conditions would need to be optimized to yield crystals of sufficient size and quality.

An X-ray crystal structure would provide a wealth of information about the solid-state conformation of this compound. researchgate.netscispace.com Specifically, it would:

Unambiguously confirm the connectivity and regiochemistry of the iodo and cyano substituents.

Determine the precise bond lengths and angles of the molecule.

Reveal the details of the intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. researchgate.netscispace.com

Identify the preferred tautomeric form in the solid state, if any tautomerism is possible.

Provide insights into the planarity of the fused ring system and the conformation of any flexible parts of the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insight

Detailed experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy for this compound are not readily accessible. These techniques are instrumental in identifying characteristic vibrational modes of functional groups.

A hypothetical FT-IR and Raman analysis would be expected to show key vibrational frequencies. The following table outlines the expected regions for the characteristic vibrations of the primary functional groups present in the molecule.

Functional GroupExpected Vibrational Frequency (cm⁻¹)Spectroscopic Technique
N-H stretch (pyrrole)3400-3200FT-IR, Raman
C≡N stretch (nitrile)2260-2200FT-IR, Raman
C=C/C=N stretches (aromatic rings)1650-1450FT-IR, Raman
C-I stretch600-500FT-IR, Raman

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Analysis

While specific high-resolution mass spectrometry (HRMS) data for this compound is not available in the current body of scientific literature, this technique would be crucial for confirming its elemental composition and elucidating its fragmentation behavior.

HRMS would provide a highly accurate mass-to-charge ratio, allowing for the determination of the precise elemental formula. The fragmentation patterns observed in the mass spectrum would offer valuable information about the compound's structure and the relative stability of its constituent parts. A theoretical fragmentation analysis would anticipate initial cleavages such as the loss of iodine or the nitrile group, followed by further fragmentation of the heterocyclic ring system.

A summary of the key molecular properties that would be confirmed by HRMS is provided in the table below.

PropertyTheoretical Value
Molecular FormulaC₈H₄IN₃
Exact Mass268.9499 u

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a novel or understudied compound like 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, these methods would provide a foundational understanding of its behavior at the atomic and electronic levels.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) has become a standard and powerful tool for investigating the electronic structure of organic molecules. A DFT study of this compound would involve calculating the electron density to determine the molecule's ground-state energy and the spatial distribution of its electrons.

From this, the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be determined. The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. For instance, a smaller HOMO-LUMO gap would suggest higher reactivity and the potential for absorption of longer-wavelength light. The distribution of these frontier orbitals would indicate the likely sites for nucleophilic and electrophilic attack.

Calculation of Electrostatic Potential Surfaces and Charge Distribution

The electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interactions. For this compound, an ESP map would highlight regions of negative potential (electron-rich areas), likely centered around the nitrogen atoms and the nitrile group, and regions of positive potential (electron-poor areas), likely associated with the hydrogen atoms and the iodine atom (due to the phenomenon of a "sigma-hole").

This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or other reactants. The calculated partial atomic charges would provide a quantitative measure of the charge distribution, further refining the understanding of the molecule's polarity and potential for electrostatic interactions.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies) and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are routinely performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. For this compound, predicting the chemical shifts would be invaluable for confirming its structure if it were to be synthesized. Discrepancies between predicted and experimental shifts can often reveal subtle structural or electronic effects.

Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) provides information about the molecule's vibrational modes. Each calculated frequency corresponds to a specific type of bond stretching, bending, or wagging. This theoretical spectrum can be compared with an experimental IR or Raman spectrum to aid in the assignment of spectral bands and to confirm the presence of specific functional groups.

Spectroscopic Property Computational Method Potential Insights for this compound
NMR Chemical ShiftsDFT (e.g., B3LYP/6-311+G(d,p)) with GIAO- Confirmation of molecular structure- Understanding electronic environment of each atom
Vibrational FrequenciesDFT (e.g., B3LYP/6-311+G(d,p))- Assignment of experimental IR/Raman bands- Identification of characteristic functional group vibrations

Conformational Analysis and Potential Energy Surface Mapping

While the pyrrolopyridine core of this compound is largely planar, conformational analysis would be important to identify the most stable three-dimensional arrangement of the molecule, particularly if there were flexible side chains. A potential energy surface (PES) scan, involving systematically changing key dihedral angles and calculating the corresponding energy, would reveal the global and local energy minima, representing the most stable and metastable conformations, respectively. The barriers between these conformations could also be determined, providing insight into the molecule's flexibility.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For this compound, such studies could predict its reactivity and guide synthetic efforts.

Elucidation of Preferential Reaction Pathways for Derivatization

The iodo and nitrile groups on the pyrrolopyridine scaffold are prime targets for chemical modification. Computational studies could explore various derivatization reactions, such as Suzuki or Sonogashira coupling at the iodo position, or transformations of the nitrile group.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. The height of the energy barrier at the transition state (the activation energy) determines the rate of the reaction. By comparing the activation energies for different potential reaction pathways, the most favorable (i.e., the kinetically preferred) route for derivatization can be predicted. This would be highly valuable for synthetic chemists, allowing them to optimize reaction conditions and target specific products.

Computational Task Methodology Expected Outcome for this compound
Conformational SearchMolecular Mechanics / DFTIdentification of the most stable 3D structure.
Potential Energy Surface ScanDFTMapping of conformational energy landscapes.
Reaction Pathway AnalysisDFT / Ab initio methods- Determination of transition state structures and activation energies.- Prediction of the most likely products of derivatization reactions.

Prediction of Regioselectivity and Stereoselectivity in Complex Reactions

Computational chemistry serves as a powerful predictive tool for understanding the outcomes of chemical reactions. By modeling the reaction pathways, transition states, and intermediates, it is possible to forecast the regioselectivity and stereoselectivity of complex reactions involving this compound.

Regioselectivity: The pyrrolo[3,2-b]pyridine core possesses multiple non-equivalent C-H bonds, each with a different susceptibility to substitution. Computational methods, such as Density Functional Theory (DFT), can be employed to predict the most likely sites for electrophilic or nucleophilic attack. This is often achieved by calculating the energies of the intermediates formed upon attack at different positions. The position that leads to the most stable intermediate is generally the favored site of reaction. For instance, in electrophilic aromatic substitution, the regioselectivity can be rationalized by examining the relative stabilities of the sigma-complexes (Wheland intermediates). The distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO) also provide crucial clues for predicting regioselectivity.

Stereoselectivity: In reactions that can produce stereoisomers, computational modeling can predict which isomer is likely to be the major product. This is accomplished by calculating the energies of the diastereomeric transition states leading to the different stereoisomers. According to transition state theory, the reaction pathway with the lower activation energy will be faster and thus yield the major product. For reactions involving chiral catalysts or substrates, molecular docking and dynamics simulations can be used to model the substrate-catalyst interactions and rationalize the observed stereoselectivity. For example, in the hydrogenation of a substituted pyrrole (B145914) ring, the facial selectivity is often directed by the steric hindrance of the substituents, a factor that can be quantitatively assessed through computational modeling. researchgate.netnih.gov

Aromaticity Analysis of the Pyrrolo[3,2-b]pyridine System

The aromaticity of the pyrrolo[3,2-b]pyridine system is a key determinant of its chemical and physical properties. Aromaticity is a multidimensional concept, and several computational methods have been developed to quantify it. rsc.org

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. It involves placing a "ghost" atom (typically with no electrons or nucleus) at a specific point in space, usually at the center of a ring, and calculating the magnetic shielding at that point. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. Conversely, a positive NICS value suggests a paratropic ring current, characteristic of antiaromaticity.

For the bicyclic pyrrolo[3,2-b]pyridine system, NICS calculations can be performed for each individual ring (the pyrrole and the pyridine (B92270) ring) to assess their local aromaticity. The NICS values are typically calculated at the geometric center of the ring (NICS(0)) and at a point 1 Å above the plane of the ring (NICS(1)). The NICS(1) value is often considered a better measure of the contribution from the π-electrons to the aromaticity.

Illustrative NICS Data for the Pyrrolo[3,2-b]pyridine System

Ring SystemNICS(0) (ppm)NICS(1) (ppm)Aromaticity
Pyrrole Ring-10.5-12.8Aromatic
Pyridine Ring-8.2-9.5Aromatic

Note: The data in this table is illustrative and represents typical values for such ring systems based on computational studies of related aromatic heterocycles. Specific values for this compound would require dedicated calculations.

The expected negative NICS values for both the pyrrole and pyridine rings in the this compound system would confirm the aromatic character of both rings. The magnitude of the NICS values can also be used to compare the relative aromaticity of the two rings.

The Electron Localization Function (ELF) is a method used to analyze the electron density of a molecule, providing a quantitative measure of electron localization. nih.gov It is particularly useful for visualizing and understanding chemical bonding and can also be applied to the study of aromaticity. The ELF is a scalar function that takes values between 0 and 1. High ELF values (close to 1) correspond to regions of high electron localization, such as covalent bonds and lone pairs.

In the context of aromaticity, the analysis of the ELF bifurcation points in the π-system can provide a quantitative measure. A higher bifurcation value is generally associated with a more aromatic system. uchile.cl The ELF can be partitioned into contributions from the σ and π electrons (ELF-σ and ELF-π, respectively) to specifically probe the delocalization of the π-electron system, which is central to the concept of aromaticity. nih.gov

For the this compound molecule, an ELF analysis would be expected to show a high degree of electron delocalization in the π-system of both the pyrrole and pyridine rings, consistent with their aromatic nature. The bifurcation values of the ELF-π basins would provide a quantitative assessment of this aromaticity.

Illustrative ELF-π Bifurcation Values for Aromatic Systems

MoleculeELF-π Bifurcation ValueAromatic Character
Benzene0.85Highly Aromatic
Pyrrolo[3,2-b]pyridine (Pyrrole Ring)0.78Aromatic
Pyrrolo[3,2-b]pyridine (Pyridine Ring)0.81Aromatic

Note: The data in this table is illustrative and based on general trends observed in ELF studies of aromatic compounds. Precise values for this compound would necessitate specific computational analysis.

These illustrative values suggest that both rings of the pyrrolo[3,2-b]pyridine core are aromatic, with the pyridine ring potentially exhibiting a slightly higher degree of π-electron delocalization as indicated by a higher ELF-π bifurcation value.

Applications in Advanced Chemical Synthesis and Materials Science Precursors

Strategic Building Block for Diverse Complex Organic Molecules

The inherent reactivity of 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile makes it an invaluable tool for synthetic chemists. The presence of both an iodo and a carbonitrile group allows for a wide range of chemical transformations, enabling the construction of diverse and complex molecular architectures.

Scaffold Diversification through Sequential Functionalization

The differential reactivity of the iodo and nitrile groups on the pyrrolo[3,2-b]pyridine scaffold allows for a stepwise and controlled introduction of various substituents. The carbon-iodine bond is particularly amenable to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions enable the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino groups at the 3-position.

Following the modification at the 3-position, the nitrile group at the 6-position can be further transformed. For instance, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, among other possibilities. This sequential functionalization strategy provides a powerful method for generating a library of structurally diverse compounds from a single starting material.

A related compound, methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, which features a methyl ester instead of a nitrile at the 6-position, highlights the synthetic utility of this class of molecules. The iodo group can participate in coupling reactions, while the ester can be hydrolyzed or converted to an amide, demonstrating the potential for diversification.

Synthesis of Multi-Heterocyclic Architectures Incorporating the Pyrrolo[3,2-b]pyridine Core

The pyrrolo[3,2-b]pyridine core is a key structural motif in many biologically active compounds. The ability to functionalize this compound at multiple positions makes it an ideal starting material for the synthesis of complex, multi-heterocyclic systems. For example, the nitrile group can be used as a handle to construct additional fused rings, leading to novel polycyclic aromatic systems with potential applications in medicinal chemistry and materials science. Research on related pyrrolopyridine isomers, such as pyrrolo[2,3-b]pyridines and pyrrolo[3,2-c]pyridines, has demonstrated their importance as scaffolds for potent inhibitors of various kinases and other biological targets. nih.govnih.gov

Precursor in the Development of Functional Materials

The unique electronic and structural properties of the pyrrolo[3,2-b]pyridine ring system make this compound an attractive precursor for the development of advanced functional materials.

Monomer for Polymer Synthesis (e.g., Conjugated Polymers)

The di-functional nature of this compound allows it to be used as a monomer in polymerization reactions. Through reactions such as palladium-catalyzed cross-coupling polymerizations, this monomer can be incorporated into the backbone of conjugated polymers. The resulting polymers, featuring the electron-deficient pyrrolo[3,2-b]pyridine unit, are expected to possess interesting electronic and optical properties. The development of conjugated polymers from various heterocyclic building blocks is a vibrant area of research, with applications in organic electronics. researchgate.netmsstate.edusemanticscholar.orgrsc.org

Building Block for Optoelectronic or Electronic Materials

The pyrrolo[3,2-b]pyridine core, with its fused aromatic system, can impart desirable photophysical and electronic properties to organic materials. By strategically modifying the this compound scaffold through the synthetic methods described above, it is possible to tune the electronic energy levels (HOMO and LUMO) and the optical properties (absorption and emission) of the resulting molecules. This makes it a promising building block for the design of new organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) materials.

Development of Chemical Probes for Spectroscopic Applications (e.g., Fluorescent Labels, Spin Probes)

While specific examples for this compound are not yet prevalent in the literature, the inherent fluorescence of many heterocyclic aromatic compounds suggests its potential as a core structure for the development of chemical probes. By attaching specific recognition elements or environmentally sensitive groups to the pyrrolo[3,2-b]pyridine scaffold, it may be possible to create novel fluorescent labels for biological imaging or spin probes for electron paramagnetic resonance (EPR) spectroscopy. The versatility in functionalization offered by this molecule is a key advantage in the rational design of such molecular tools.

Ligand Design in Catalysis

The compound This compound represents a versatile scaffold for the design of specialized ligands for transition metal catalysis. The inherent structural and electronic properties of the pyrrolopyridine core, combined with the reactive C-I bond, allow for the strategic construction of ligands that can influence the efficiency, selectivity, and scope of catalytic transformations. The nitrogen atoms within the bicyclic system can act as donor atoms, forming stable complexes with various transition metals.

The primary strategy for converting This compound into more complex ligand architectures involves leveraging the iodo group as a synthetic handle for palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enable the introduction of a wide array of functional groups at the 3-position. These appended moieties can contain additional donor atoms, leading to the formation of bidentate or tridentate ligands.

For instance, a Suzuki-Miyaura coupling reaction can be employed to introduce an aryl or heteroaryl group, such as a pyridine (B92270) or pyrazole, at the 3-position. This creates an N,N'-bidentate ligand capable of chelating to a metal center. The electronic properties of the resulting ligand can be fine-tuned by modifying the substituents on the newly introduced aromatic ring.

Similarly, the introduction of a phosphine (B1218219) group via a phosphination reaction can lead to the formation of P,N-bidentate ligands. Such ligands are highly sought after in cross-coupling catalysis due to their ability to stabilize catalytic intermediates and promote key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The steric and electronic properties of the phosphine group can be systematically varied to optimize catalytic performance for specific applications.

The pyrrolopyridine framework itself imparts specific characteristics to the resulting metal complexes. The fused ring system provides rigidity, which can influence the geometry and stability of the catalyst. Furthermore, the electron-donating or -withdrawing nature of the substituents on the pyrrolopyridine core can modulate the electron density at the metal center, thereby affecting its reactivity.

While direct catalytic applications of ligands derived specifically from This compound are not extensively documented in the literature, the principles of ligand design based on related heterocyclic scaffolds are well-established. The following table illustrates the performance of various palladium catalysts supported by ligands containing heterocyclic cores in Suzuki-Miyaura cross-coupling reactions, providing a basis for the potential applications of ligands derived from the title compound.

LigandAryl HalideBoronic AcidCatalyst SystemYield (%)
3-Aryl-1-phosphinoimidazo[1,5-a]pyridine4-ChlorotoluenePhenylboronic acidPd(OAc)295
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos)2-Chloropyridine4-Methoxyphenylboronic acidPd2(dba)392
2-(Di-tert-butylphosphino)biphenyl (JohnPhos)4-Bromoanisole3-Tolylboronic acidPd(OAc)298

The development of novel ligands from readily available and highly functionalized building blocks like This compound is a promising avenue for advancing the field of catalysis. The ability to systematically modify the ligand structure allows for the creation of tailored catalysts with enhanced activity and selectivity for a wide range of chemical transformations.

Future Research Directions and Emerging Avenues

Development of More Sustainable and Atom-Economical Synthetic Approaches

One promising direction is the adoption of iodine-catalyzed reactions that are inherently atom-economical. For instance, methods using iodine as a catalyst with a green oxidant like hydrogen peroxide in aqueous media have been developed for other heterocyclic systems rsc.org. Adapting such methodologies could lead to more sustainable routes for the iodination of the pyrrolo[3,2-b]pyridine core. Furthermore, the use of mechanochemistry, performing reactions by grinding solids together under solvent-free conditions, has been successfully applied to the iodination of other pyrimidine (B1678525) derivatives and represents a greener alternative to traditional solution-phase synthesis mdpi.com. The exploration of hypervalent iodine compounds in group-transfer reactions also presents an opportunity for developing more atom-economical synthetic pathways researchgate.netbeilstein-journals.org.

The replacement of hazardous solvents and reagents is another critical aspect. Research into the use of less toxic and more environmentally friendly solvents, such as acetonitrile (B52724), has shown promise in the synthesis of related diketopyrrolopyrroles, leading to reduced reaction times and simplified purification rsc.org. The application of such solvent systems to the synthesis of 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile could significantly enhance its environmental footprint.

Exploration of Photocatalytic and Electrocatalytic Transformations

The fields of photocatalysis and electrocatalysis offer powerful tools for the selective functionalization of heterocyclic compounds, and their application to this compound is a burgeoning area of research.

Visible-light photocatalysis has emerged as a mild and efficient method for a variety of organic transformations. The development of novel photocatalytic systems, including those based on porphyrins, phthalocyanines, and corroles, opens up new possibilities for the functionalization of this scaffold mdpi.comdoaj.org. For example, photochemical methods have been successfully employed for the C-H functionalization of pyridines, suggesting that similar strategies could be developed for the regioselective modification of the pyrrolo[3,2-b]pyridine ring system acs.org. Red-light-driven photocatalysis is another area of interest, offering deeper light penetration and potentially higher selectivity researchgate.net.

Electrochemistry provides an alternative green approach, using electricity as a traceless reagent to drive chemical reactions. The electrochemical generation of iodine(I) species has been shown to be an effective method for the iodination of aromatic compounds, which could be adapted for the synthesis of this compound researchgate.netacs.org. Moreover, electrochemically generated hypervalent iodine species can mediate a range of oxidative transformations, offering a catalytic and waste-reducing alternative to traditional stoichiometric reagents acs.orgnih.gov. The application of these electrochemical methods could lead to more efficient and sustainable synthetic routes to and from this iodinated intermediate.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow synthesis, is revolutionizing the way organic molecules are prepared, offering advantages in terms of safety, scalability, and process control. The integration of the synthesis of this compound into flow chemistry platforms is a logical next step for its efficient and reproducible production uc.ptbohrium.comnih.gov.

Automated synthesis platforms, which combine robotics with flow chemistry, can further accelerate the discovery and optimization of new reactions and synthetic routes durham.ac.uk. By enabling the rapid screening of a wide range of reaction conditions, these platforms can facilitate the development of novel and efficient methods for the preparation and derivatization of this compound.

Discovery of Novel Reactivity Patterns through High-Throughput Experimentation

High-throughput experimentation (HTE) has become an indispensable tool in modern chemical research, enabling the rapid screening of thousands of reactions to discover new reactivity and optimize reaction conditions nih.govyoutube.com. The application of HTE to this compound is expected to uncover novel reactivity patterns and expand its synthetic utility.

One area of focus will likely be the development of new C-H functionalization reactions. HTE has been instrumental in the development of iridium-catalyzed C-H amination reactions that are applicable to the late-stage functionalization of complex molecules acs.org. Similar HTE-based approaches could be used to discover new methods for the direct and selective introduction of various functional groups onto the pyrrolo[3,2-b]pyridine scaffold. The combination of HTE with computational tools can further enhance the efficiency of reaction discovery researchgate.net.

The pharmaceutical industry has widely adopted HTE to accelerate drug discovery and process development acs.org. By applying these techniques to this compound, researchers can rapidly explore its potential in the synthesis of diverse compound libraries for biological screening.

Advanced Computational Design of New Chemical Transformations and Functional Derivatives

Computational chemistry and molecular modeling are playing an increasingly important role in the design of new molecules and the prediction of their properties. For this compound, advanced computational methods will be crucial for designing novel chemical transformations and functional derivatives with desired biological or material properties.

Molecular docking and molecular dynamics simulations can be used to study the interactions of pyrrolopyridine derivatives with biological targets, guiding the design of new potent and selective inhibitors researchgate.netnih.govnih.gov. For example, computational methods have been used to design novel pyrrolopyridine derivatives as Janus kinase (JAK1) inhibitors researchgate.net. These in silico approaches can prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.

Q & A

Q. Q1. What are the primary synthetic routes for 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via cyclization reactions. A common method involves reacting 2-amino-1H-pyrrole derivatives with carbonitriles under acidic conditions (e.g., acetic acid) to form the pyrrolopyridine core . Iodination at the 3-position is achieved using iodine or iodinating agents like N-iodosuccinimide (NIS) under controlled temperatures (60–80°C). Optimization includes adjusting solvent polarity, reaction time, and stoichiometry of reagents to maximize yield (e.g., using DMF as a solvent for improved solubility) .

Advanced Functionalization

Q. Q2. What strategies enable selective modification of the iodine substituent for derivatization?

Answer: The iodine atom at the 3-position is highly reactive in cross-coupling reactions. Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings can introduce aryl, heteroaryl, or amine groups . For nucleophilic substitution, polar aprotic solvents (e.g., DMSO) and bases (e.g., K₂CO₃) facilitate displacement with thiols or amines. Computational modeling (DFT) aids in predicting reactivity and regioselectivity .

Basic Characterization

Q. Q3. Which spectroscopic methods are critical for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR confirm the pyrrolopyridine core and iodine substitution (e.g., deshielded protons near the iodine) .
  • Mass Spectrometry: High-resolution MS (HRMS) verifies the molecular ion ([M+H]+^+) and isotopic pattern due to iodine (127^{127}I).
  • IR Spectroscopy: The cyano group shows a sharp peak near 2200 cm1^{-1} .

Basic Biological Evaluation

Q. Q4. What in vitro assays are used to evaluate its potential as an enzyme inhibitor?

Answer:

  • Kinase Inhibition: Fluorescence-based assays (e.g., ADP-Glo™) measure ATPase activity in kinases like JAK2 or EGFR .
  • Cytotoxicity: MTT assays assess viability in cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values compared to controls .

Advanced Data Analysis

Q. Q5. How should researchers address conflicting biological activity data across studies?

Answer: Contradictions may arise from assay conditions (e.g., cell line variability, serum concentration) or compound purity. Solutions include:

  • Reproducing assays with standardized protocols (e.g., CLIA guidelines).
  • Validating purity via HPLC (>95%) and elemental analysis .
  • Comparing structural analogs (e.g., 3-fluoro derivatives) to isolate substituent effects .

Advanced Structure-Activity Relationship (SAR)

Q. Q6. How does the iodine substituent influence bioactivity compared to other halogens?

Answer: Iodine’s larger atomic radius enhances hydrophobic interactions in enzyme pockets, improving binding affinity. For example, 3-iodo derivatives show 10-fold higher inhibition of mycobacterial enoyl-ACP reductase than chloro analogs . However, steric bulk may reduce solubility, necessitating formulation studies .

Advanced Reaction Optimization

Q. Q7. How can cross-coupling reactions be optimized for biaryl derivatives?

Answer:

  • Catalyst Systems: Use Pd(OAc)2_2 with SPhos ligand for sterically hindered couplings .
  • Solvent/Temperature: Dioxane at 100°C improves catalyst turnover.
  • Additives: K3_3PO4_4 as a base minimizes side reactions. Monitor progress via TLC or LC-MS .

Advanced Crystallography

Q. Q8. What methods determine the crystal structure of this compound?

Answer: Single-crystal X-ray diffraction (SCXRD) is definitive. Crystals are grown via slow evaporation in ethanol/water. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves iodine’s heavy-atom effects. Refinement software (e.g., SHELXL) validates bond angles and torsional strain .

Advanced Scale-Up Challenges

Q. Q9. What are key challenges in scaling up synthesis, and how are they mitigated?

Answer:

  • Purification: Column chromatography is impractical industrially; switch to recrystallization (ethanol/water) or centrifugal partition chromatography .
  • Iodine Handling: Use closed systems to prevent sublimation losses.
  • Yield Drop: Continuous flow reactors improve heat transfer and mixing for multi-step sequences .

Advanced Computational Modeling

Q. Q10. How can molecular docking predict target interactions?

Answer:

  • Docking Software: AutoDock Vina or Schrödinger Suite models binding to kinase ATP pockets.
  • Parameters: Include van der Waals radii adjustments for iodine’s polarizability.
  • Validation: Compare docking scores (ΔG) with experimental IC50_{50} values from Q4 .

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Reactant of Route 1
3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.